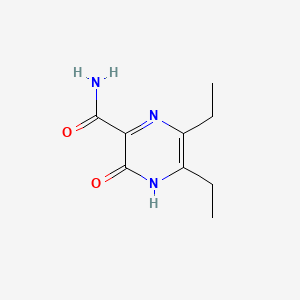
3,3'-Azanediylbis(propan-1-ol) hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Azanediylbis(propan-1-ol) hydrochloride is an organic compound with the molecular formula C6H15NO2·HCl. It is also known by its IUPAC name, 3,3’-azanediyldipropan-1-ol hydrochloride. This compound is characterized by the presence of two hydroxyl groups and an amine group, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Azanediylbis(propan-1-ol) hydrochloride typically involves the following steps:
Reaction of Hexanal with Aminopropanol: Hexanal reacts with aminopropanol to form 3-hexanoylaminopropanol.
Hydrogenation Reaction: The 3-hexanoylaminopropanol is then subjected to hydrogenation to yield 3,3’-azanediyldipropan-1-ol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as distillation or crystallization to obtain the final product in its hydrochloride form .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Azanediylbis(propan-1-ol) hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
3,3’-Azanediylbis(propan-1-ol) hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a buffer in biochemical assays.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3,3’-Azanediylbis(propan-1-ol) hydrochloride involves its interaction with various molecular targets and pathways. The hydroxyl and amine groups allow it to form hydrogen bonds and ionic interactions with other molecules, facilitating its role as a reagent or intermediate in chemical reactions. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Iminodi(1-propanol): Similar in structure but lacks the hydrochloride component.
3-(3-Hydroxy-propylamino)-propan-1-ol: Another similar compound with slight variations in the functional groups
Uniqueness
3,3’-Azanediylbis(propan-1-ol) hydrochloride is unique due to its combination of hydroxyl and amine groups, which provide versatility in chemical reactions. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .
Eigenschaften
IUPAC Name |
3-(3-hydroxypropylamino)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2.ClH/c8-5-1-3-7-4-2-6-9;/h7-9H,1-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGKDGIBIBKTAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCCO)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![octahydro-1H-cyclopenta[c]pyridine-3,6-dione](/img/structure/B596379.png)








